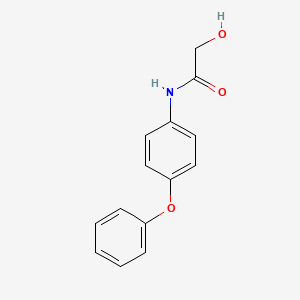

2-hydroxy-N-(4-phenoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-10-14(17)15-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATKSUUOVIAFPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 2 Hydroxy N 4 Phenoxyphenyl Acetamide and Its Analogs

Retrosynthetic Analysis of the 2-hydroxy-N-(4-phenoxyphenyl)acetamide Core

The fundamental approach to designing the synthesis of this compound involves a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The most logical disconnection point in the this compound scaffold is the amide bond (C-N bond). This bond is synthetically accessible through a variety of well-established amidation reactions.

This primary disconnection yields two key precursors:

4-phenoxyaniline (B93406) : This aromatic amine provides the core phenoxyphenyl moiety. smolecule.com

A Glycolic Acid Equivalent : This two-carbon unit contains the essential hydroxyl group. For the purpose of amide bond formation, this precursor is typically an activated form of glycolic acid, such as glycolic acid itself requiring a coupling agent, or a more reactive derivative like an acyl halide (e.g., acetoxyacetyl chloride or chloroacetyl chloride). guidechem.comneliti.com

The synthesis strategy therefore converges on the efficient preparation of these two building blocks and their subsequent coupling to form the final amide product.

Development of Novel and Efficient Synthetic Routes

The formation of the amide linkage between 4-phenoxyaniline and a glycolic acid derivative is the pivotal step in the synthesis of this compound. A common and effective method involves the reaction of an aminophenol with chloroacetyl chloride, often in a solvent like acetic acid. researchgate.net This approach generates an intermediate, 2-chloro-N-(4-phenoxyphenyl)acetamide, which can subsequently be hydrolyzed to the desired 2-hydroxy product. The reaction of 4-phenoxyaniline with chloroacetyl chloride in the presence of pyridine (B92270) and acetone (B3395972) is also a documented method for producing the chloro-intermediate. guidechem.com

Alternatively, direct coupling of glycolic acid with 4-phenoxyaniline can be achieved using peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. A variety of modern coupling agents have been developed to improve yields, reduce reaction times, and minimize side reactions, including the formation of racemized products when chiral centers are present. mdpi.com Common coupling agents used in similar amide syntheses include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt). researchgate.netnih.gov

The table below summarizes common amidation conditions used for analogous structures, which are applicable to the synthesis of the target compound.

| Carboxylic Acid Moiety | Amine Moiety | Coupling Agent/Method | Solvent | Yield | Reference |

| 2-(Benzofuran-2-yl)acetic acid | 4-Aminophenol (B1666318) | EDC | Dichloromethane (B109758) (DCM) | 74.4% | nih.gov |

| 2-(Benzofuran-2-yl)acetic acid | 4-Amino-3-fluorophenol | EDC | Dichloromethane (DCM) | 69.2% | nih.gov |

| 4-Aminophenol | Chloroacetyl chloride | Sodium Acetate | Acetic Acid | 72% | neliti.com |

This interactive table is based on data from analogous synthesis reactions.

4-Phenoxyaniline Synthesis: The precursor 4-phenoxyaniline is a versatile building block used in the synthesis of pharmaceuticals and dyes. smolecule.comguidechem.com It appears as brown to green-brown crystalline flakes or powder with a melting point of 82-84 °C. guidechem.comchemicalbook.com Several synthetic routes to 4-phenoxyaniline have been established:

Ullmann Condensation: This classic method involves the copper-catalyzed reaction between an aryl halide and a phenol. For instance, the reaction of iodobenzene (B50100) and 4-aminophenol in the presence of a copper catalyst and a base like potassium hydroxide (B78521) (KOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO) can produce 4-phenoxyaniline with high yields (up to 98%). chemicalbook.com

Reduction of Nitro Compounds: An alternative route involves the reduction of a nitro-precursor, (4-nitro-phenyl)-phenyl ether. This reduction can be achieved using reagents like hydrazine (B178648) monohydrate with a graphite (B72142) powder catalyst in ethanol, yielding the amine in approximately 87% yield. guidechem.com

Nucleophilic Aromatic Substitution (SNAr): More recent methods utilize palladium-catalyzed cross-coupling or SNAr reactions, which often proceed under milder conditions. A 2022 study demonstrated the synthesis of 4-phenoxyaniline derivatives via SNAr using 3-chloro-4-phenoxyaniline (B1346137) and benzoic acids with the HATU coupling reagent, achieving yields up to 90% at room temperature. smolecule.com

Glycolic Acid Moiety Functionalization: For the amidation reaction, glycolic acid typically requires activation. A common strategy is to use a derivative where the hydroxyl group is protected or replaced by a leaving group.

Chloroacetyl Chloride: This is a highly reactive acyl chloride that readily reacts with amines to form a 2-chloroacetamide (B119443) intermediate. neliti.comresearchgate.net The chlorine atom can then be displaced by a hydroxide ion in a subsequent step to reveal the final 2-hydroxyacetamide (B1193895) structure.

Protected Glycolic Acid: To avoid side reactions with the free hydroxyl group, a protected form of glycolic acid, such as acetoxyacetic acid, can be used. The acetyl protecting group can be removed under mild basic or acidic conditions after the amide bond has been formed.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com These principles can be applied to the synthesis of this compound to enhance its sustainability.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. sphinxsai.com Direct amidation reactions using catalysts are preferable to stoichiometric reagents as they generate less waste. mdpi.com

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into green alternatives includes solvents like γ-valerolactone (GVL) and propylene (B89431) carbonate (PC). rsc.org The application of such solvents has been shown to be effective for O- and N-arylation in SNAr reactions with good yields and potential for solvent recovery. rsc.org

Catalytic Routes: The development of catalytic routes for amidation is a key area of green chemistry. For example, researchers have developed a rhodium-catalyzed synthesis of acetamides from CO2, methanol, H2, and amines, representing a novel and greener pathway for acetamide (B32628) formation. rsc.org Boronic acid derivatives have also been shown to act as effective catalysts in dehydrative peptide synthesis, offering an alternative to traditional coupling agents. mdpi.com Applying such catalytic systems to the synthesis of this compound could significantly reduce waste and avoid the use of stoichiometric activating agents.

Parallel Synthesis and Combinatorial Approaches for this compound Library Generation

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of structurally related compounds for screening purposes. These techniques can be applied to the this compound scaffold to explore structure-activity relationships by systematically modifying different parts of the molecule. Solid-phase synthesis is a particularly useful technique for library generation, allowing for the use of excess reagents to drive reactions to completion and simplifying purification. mdpi.com

For example, studies on the synthesis of analogous 2-phenoxy-N-phenylacetamide derivatives have shown how different substituents on the aniline (B41778) ring impact the final yield. mdpi.comresearchgate.net Electron-donating or electron-withdrawing groups can influence the nucleophilicity of the amine and its reactivity in the amidation step. The table below presents data from the synthesis of analogous amide structures, illustrating the effect of substituents on the aniline precursor on the reaction yield.

| Carboxylic Acid Moiety | Substituted Aniline | Reaction Yield | Reference |

| 2-(3-Fluoro-4-nitrophenoxy)acetic acid | 4-Bromoaniline | 42.2% | mdpi.com |

| 2-(3-Fluoro-4-nitrophenoxy)acetic acid | 4-Chloro-3-(trifluoromethyl)aniline | 58.9% | researchgate.net |

| 2-(3-Fluoro-4-nitrophenoxy)acetic acid | 4-(Trifluoromethyl)aniline | 36.1% | researchgate.net |

| 2-(Benzofuran-2-yl)acetic acid | 4-Aminophenol | 74.4% | nih.gov |

| 2-(Benzofuran-2-yl)acetic acid | 2-Amino-5-fluorophenol | 63.6% | nih.gov |

This interactive table demonstrates the impact of substituent changes on the yield of analogous amide compounds.

This systematic variation is crucial for developing robust synthetic protocols and for generating diverse compound libraries for further research applications. researchgate.netnih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of a chiral center at the C2 position of the acetamide moiety adds a layer of complexity and potential for enhanced biological specificity. Two primary retrosynthetic approaches can be envisioned for the stereoselective synthesis of chiral this compound derivatives: asymmetric hydroxylation of a prochiral precursor and the coupling of a chiral building block.

Asymmetric α-Hydroxylation of N-(4-phenoxyphenyl)acetamide

One direct approach involves the asymmetric α-hydroxylation of the corresponding N-(4-phenoxyphenyl)acetamide. This can be achieved by generating an enolate from the starting amide, followed by reaction with an electrophilic oxygen source in the presence of a chiral ligand or catalyst.

A plausible synthetic route would involve the deprotonation of N-(4-phenoxyphenyl)acetamide with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding lithium enolate. This enolate can then be treated with an electrophilic oxygen source. A common reagent for this transformation is a chiral N-sulfonyloxaziridine, such as a camphor-derived oxaziridine (B8769555). acs.org The chirality of the oxaziridine directs the facial attack on the enolate, leading to the formation of the α-hydroxy amide with a predictable stereochemistry.

Alternatively, phase-transfer catalysis offers a milder method for asymmetric α-hydroxylation. acs.org In this approach, the ketone precursor could be hydroxylated using molecular oxygen in the presence of a chiral phase-transfer catalyst, such as a cinchona alkaloid-derived quaternary ammonium (B1175870) salt. acs.org While this method is more commonly applied to ketones, its adaptation to amide substrates is an area of active research.

Challenges and Considerations:

Enolate Formation: The acidity of the α-protons in N-(4-phenoxyphenyl)acetamide is relatively low, requiring strong bases for deprotonation. This can sometimes lead to side reactions.

Over-oxidation: The product, an α-hydroxy amide, can be susceptible to further oxidation under certain conditions.

Enantioselectivity: Achieving high enantiomeric excess (ee) is often dependent on the careful selection of the chiral catalyst, solvent, and reaction temperature.

Representative Enantioselective α-Hydroxylation of Carbonyl Compounds

| Catalyst/Reagent | Substrate Type | Oxidant | Typical ee (%) |

| Chiral N-sulfonyloxaziridines | Ketones, Esters | - | 80-98 |

| Cinchona alkaloid-based PTCs | Ketones | O₂ | 70-95 |

| Proline and its derivatives | Aldehydes, Ketones | Nitrosobenzene | up to 99 |

Synthesis from Chiral Precursors

An alternative and often more reliable strategy involves the use of a pre-existing chiral building block. This typically involves the coupling of a chiral 2-hydroxyacetic acid derivative with 4-phenoxyaniline.

One such approach would utilize (R)- or (S)-mandelic acid as a starting material, which is commercially available in high enantiopurity. The carboxylic acid group of mandelic acid can be activated using a variety of coupling agents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with 4-phenoxyaniline to form the desired amide bond. researchgate.net This method avoids the direct and sometimes challenging asymmetric hydroxylation step.

Another variation involves the use of chiral 2-hydroxy esters, which can be synthesized through various asymmetric methods, including the enzymatic resolution of racemic esters or the asymmetric reduction of α-keto esters. These chiral esters can then be converted to the corresponding amides.

Key Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Activating Group | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Acyl chloride | High reactivity, low cost | Generates HCl and SO₂, harsh conditions |

| Oxalyl Chloride | Acyl chloride | Milder than SOCl₂ | Toxic, moisture sensitive |

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | Mild conditions, widely used | Byproduct removal can be difficult |

| HATU, HBTU | Activated ester | High efficiency, low racemization | Expensive |

| 1,1'-Carbonyldiimidazole (CDI) | Acylimidazolide | Mild, byproduct is CO₂ and imidazole | Can be slow |

Scale-up Considerations for Academic Synthesis and Material Supply for Research

Transitioning a synthetic route from a small-scale laboratory setting to a larger scale for the supply of research materials presents a unique set of challenges. Careful planning and process optimization are essential to ensure safety, efficiency, and reproducibility. researchgate.net

Reagent and Solvent Selection: On a larger scale, the cost, availability, and safety of reagents and solvents become paramount. For the synthesis of this compound, a route involving the acylation of 4-phenoxyaniline with a 2-hydroxyacetyl derivative is often preferred for scale-up over multi-step asymmetric syntheses due to its simplicity. The use of hazardous reagents like thionyl chloride or oxalyl chloride to form the acyl chloride, while efficient, may require specialized equipment and handling procedures to manage the evolution of corrosive gases. researchgate.net The use of coupling agents like DCC or EDC can be effective, but the removal of the urea (B33335) byproduct on a large scale can be problematic. researchgate.net Alternative, greener coupling agents are continually being explored. nih.gov

Solvent choice is also critical. Solvents that are effective on a small scale, such as dichloromethane (DCM) or dimethylformamide (DMF), may be less desirable for large-scale production due to environmental and health concerns. researchgate.net The selection of more benign solvents like ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, if the reaction chemistry allows, is preferable. mdpi.com

Reaction Conditions and Monitoring: Maintaining consistent reaction conditions, such as temperature and stirring, is more challenging on a larger scale. The exothermic nature of acylation reactions requires careful control of the addition rate of reagents and efficient heat dissipation to prevent runaway reactions. The use of jacketed reactors with controlled heating and cooling systems is standard practice.

Reaction monitoring is crucial to determine the endpoint of the reaction and to minimize the formation of impurities. While Thin Layer Chromatography (TLC) is convenient for small-scale reactions, High-Performance Liquid Chromatography (HPLC) is often employed for more accurate monitoring on a larger scale.

Work-up and Purification: The purification of the final product is often the bottleneck in a scale-up process. Traditional column chromatography, while effective in the lab, can be impractical and costly for large quantities of material. researchgate.net Crystallization is the preferred method for purifying solid compounds on a large scale, as it can be highly effective in removing impurities and is generally more economical. researchgate.net Developing a robust crystallization procedure may involve screening various solvent systems to find conditions that provide good yield and high purity. researchgate.net

For amide purification, if crystallization is not feasible, other techniques such as solid-phase extraction (SPE) or the use of scavenger resins might be employed to remove specific impurities. biotage.com

Safety Considerations: A thorough safety assessment is mandatory before scaling up any chemical synthesis. This includes understanding the hazards associated with all reagents, intermediates, and products, as well as the potential for exothermic events. The use of personal protective equipment (PPE), working in a well-ventilated fume hood or a walk-in hood for larger setups, and having appropriate emergency procedures in place are essential.

Structure Activity Relationship Sar and Structural Optimization Studies of 2 Hydroxy N 4 Phenoxyphenyl Acetamide Derivatives

Systematic Modification of the N-Phenylacetoxy Group and its Influence on Biological Interactions

The N-phenylacetoxy group of 2-hydroxy-N-(4-phenoxyphenyl)acetamide is a critical determinant of its biological activity. Modifications to this part of the molecule can significantly impact its interaction with biological targets. Research has shown that the nature and position of substituents on the phenyl ring, as well as alterations to the acetamide (B32628) linker, can modulate the compound's efficacy.

For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties of the entire molecule, thereby influencing its binding affinity to target proteins. Studies on related N-arylacetamides have demonstrated that such substitutions are pivotal for their biological functions. The planarity between the hydroxybenzene and acetamide groups, influenced by intramolecular hydrogen bonds, also plays a role in the molecule's conformation and subsequent biological interactions researchgate.net.

Interactive Table: Influence of N-Phenylacetoxy Group Modifications on Biological Activity

| Modification | Observed Effect on Biological Activity |

|---|---|

| Introduction of electron-withdrawing groups | Can enhance binding affinity to specific targets |

| Introduction of electron-donating groups | May alter selectivity and potency |

| Alteration of the acetamide linker | Can impact the flexibility and orientation of the molecule |

Investigation of Substituent Effects on the 4-Phenoxyphenyl Moiety and Associated Activity Profiles

The 4-phenoxyphenyl moiety is another key area for structural modification to optimize the biological activity of this compound derivatives. The size, lipophilicity, and electronic nature of substituents on this part of the molecule can have a profound impact on its pharmacological profile.

SAR studies have indicated that the 4-phenoxyphenyl group often contributes to the lipophilicity of the molecule, which can be crucial for its ability to cross cell membranes and reach its target. However, excessively bulky or lipophilic substituents can sometimes lead to a decrease in activity nih.gov. For example, in a series of indoloacetamides, it was found that while N-substituents could be more lipophilic and bulkier, the substituted phenyl ring needed to be kept smaller and less lipophilic for optimal activity nih.gov. The poor activity of compounds with a 4-phenoxyphenyl substituent in that particular study was attributed to the unfavorable length of this group nih.gov.

Interactive Table: Substituent Effects on the 4-Phenoxyphenyl Moiety

| Substituent Type | Position | Observed Effect on Activity |

|---|---|---|

| Small, non-polar | Para | Can maintain or slightly enhance activity |

| Bulky, lipophilic | Para | May decrease activity due to steric hindrance |

| Electron-donating | Ortho, Meta, Para | Can modulate electronic properties and binding |

Impact of Hydroxyl Group Derivatization, Replacement, and Stereochemistry on this compound Biological Activity

The hydroxyl group in this compound is a key functional group that can participate in hydrogen bonding with biological targets. Its derivatization, replacement, or alteration of its stereochemistry can therefore have a significant impact on the compound's biological activity.

Derivatization of the hydroxyl group, for example, by converting it into an ether or an ester, can alter the compound's polarity and its ability to act as a hydrogen bond donor. This can either enhance or diminish its activity depending on the specific requirements of the target binding site. The replacement of the hydroxyl group with other functional groups, such as an amino or a thiol group, would fundamentally change the nature of the molecule's interactions with its target.

Furthermore, if the carbon atom bearing the hydroxyl group is a stereocenter, the stereochemistry (R or S configuration) can be critical for biological activity. Enantiomers of a chiral drug can have different pharmacological properties, with one enantiomer often being more active or having a different biological effect than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers.

Conformational Analysis and its Correlation with Receptor Binding and Activity

The three-dimensional conformation of this compound and its derivatives is crucial for their interaction with biological receptors. Conformational analysis, studied through computational methods and experimental techniques like NMR spectroscopy, helps in understanding the preferred spatial arrangement of the molecule researchgate.net.

The flexibility of the molecule, particularly the rotation around the amide bond and the bonds connecting the different ring systems, determines the range of possible conformations researchgate.net. The lowest energy conformation is often the one that is biologically active, as it presents the optimal arrangement of functional groups for binding to the receptor. For N-substituted acetamides, the existence of different rotamers (conformational isomers) has been observed, and their relative populations can be influenced by the nature of the substituents researchgate.net. A study on 2-chloro-N-(4-hydroxyphenyl)acetamide revealed that the molecule is not perfectly planar, with a significant twist between the hydroxybenzene and acetamide groups, a conformation supported by intramolecular hydrogen bonds researchgate.net. This deviation from planarity can be a key factor in its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR studies can provide valuable insights for the design of new, more potent derivatives.

Both 2D- and 3D-QSAR models have been developed for related phenoxyacetamide derivatives nih.govresearchgate.net. These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the biological activity of new compounds. For example, a 2D-QSAR model for a series of 2-phenoxy-N-phenylacetamide derivatives identified descriptors like the SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1 as being important for their HIF-1 inhibitory activity nih.gov. A 3D-QSAR model for the same series, using molecular field analysis, provided insights into the steric, hydrophobic, and electrostatic requirements for optimal activity nih.gov. These models can be powerful tools for prioritizing the synthesis of new derivatives and for understanding the key structural features that govern their biological effects nih.govresearchgate.netnih.gov.

Interactive Table: Key Parameters in QSAR Models for Phenoxyacetamide Derivatives

| QSAR Model Type | Key Descriptors/Parameters | Significance |

|---|---|---|

| 2D-QSAR | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 | Predicts activity based on topological and physicochemical properties |

Mechanistic and Pre Clinical Biological Investigations of 2 Hydroxy N 4 Phenoxyphenyl Acetamide

Identification of Putative Molecular Targets via Biochemical and Proteomic Approaches

No specific studies using biochemical or proteomic approaches to identify the molecular targets of 2-hydroxy-N-(4-phenoxyphenyl)acetamide were found in the available literature. Research in this area often employs techniques like affinity chromatography-mass spectrometry or chemical proteomics to isolate and identify protein targets that directly bind to a compound of interest. While general proteomic techniques are well-established for target identification of various molecules, their specific application to this compound has not been reported.

Enzyme Inhibition or Activation Profiling of this compound in In Vitro Systems

There is no specific information available regarding the in vitro enzyme inhibition or activation profile of this compound. Enzyme inhibition assays are crucial for understanding a compound's mechanism of action by determining its effect on specific enzymes. These assays measure the concentration of the compound required to inhibit enzyme activity by 50% (IC50). Although numerous studies detail the enzyme inhibitory effects of other structurally similar compounds, such as lipoxygenase inhibitors, this data cannot be extrapolated to this compound.

Modulation of Cellular Signaling Pathways by this compound

Specific data on how this compound modulates cellular signaling pathways is not present in the current body of scientific literature. Investigations into cellular signaling often involve analyzing the phosphorylation status of key proteins within pathways like MAPK, PI3K/Akt, or NF-κB using methods such as Western blotting or reporter gene assays. Without such studies, the impact of this specific compound on cellular communication and regulation remains unknown.

Receptor Binding and Ligand-Target Interaction Studies

There are no published receptor binding and ligand-target interaction studies for this compound. These studies are fundamental for identifying which receptors a compound interacts with and characterizing the affinity (e.g., Ki or Kd values) and nature of this interaction. Techniques like radioligand binding assays or surface plasmon resonance are typically used for this purpose. The absence of such data means the direct molecular targets and binding characteristics of this compound have not been elucidated.

Evaluation of this compound's Effects on Key Cellular Processes (in vitro cell proliferation, apoptosis, etc.)

While many phenoxyacetamide derivatives have been evaluated for their effects on cellular processes, specific data for this compound is not available. Studies on cell proliferation (e.g., MTT assay), apoptosis (e.g., Annexin V staining, caspase activation assays), and cell cycle analysis (e.g., flow cytometry) are essential for understanding the cellular outcomes of compound treatment. Without these, the in vitro cellular effects of this compound cannot be described.

Multi-omics Approaches (Genomics, Proteomics, Metabolomics) to Elucidate Mechanisms of Action in Model Systems

No multi-omics studies (genomics, proteomics, or metabolomics) have been published for this compound. These powerful approaches provide a global view of the cellular changes induced by a compound, offering deep insights into its mechanism of action. The lack of such comprehensive analyses for this specific molecule means that a systems-level understanding of its biological effects is currently absent.

Computational Chemistry and Cheminformatics Approaches in 2 Hydroxy N 4 Phenoxyphenyl Acetamide Research

Molecular Docking Studies with Predicted Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-hydroxy-N-(4-phenoxyphenyl)acetamide, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity. Although specific targets for this exact compound are under investigation, research on structurally related molecules provides valuable starting points. For instance, studies on N-(2-hydroxy phenyl) acetamide (B32628), an isomer, have shown it to be a suppressor of Toll-like receptors (TLR-2 and TLR-4), which are implicated in inflammatory responses. nih.gov This suggests that TLRs could be potential receptors for this compound.

The process involves preparing a 3D structure of the ligand (the compound) and the receptor (the biological target, usually a protein). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on factors like intermolecular energies, hydrogen bonds, and hydrophobic interactions. The results, often presented as a binding energy or score, indicate the likelihood of a stable interaction. For example, docking studies on phenoxyphenyl-thiazole-Schiff base derivatives have been used to explore binding sites and interactions within target proteins, providing insights that align with in vitro results. nih.gov

| Potential Receptor | Associated Disease/Function | Rationale for Prediction | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Toll-like Receptor 4 (TLR-4) | Inflammation, Sepsis | Activity demonstrated by the isomer N-(2-hydroxy phenyl) acetamide. nih.gov | Amino acids capable of forming hydrogen bonds with the hydroxyl and amide groups. |

| Toll-like Receptor 2 (TLR-2) | Bacterial infections, Inflammation | Activity demonstrated by the isomer N-(2-hydroxy phenyl) acetamide. nih.gov | Residues that can engage in pi-stacking with the phenyl rings. |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Common target for compounds with anti-inflammatory potential. | Ser, Tyr, Arg residues in the active site. |

| Checkpoint Kinase 1 (CHK1) | Cancer | Target for various acetamide and benzamide (B126) derivatives with cytotoxic activity. jonuns.com | Interactions with the kinase hinge region. |

Molecular Dynamics Simulations to Explore Ligand-Target Interactions and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding poses and to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by treating the system as a dynamic entity, allowing atoms and molecules to move and interact. nih.gov

In the study of this compound, MD simulations can validate the stability of the docked complex. By simulating the system for nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein upon ligand binding. nih.gov

These simulations provide detailed insights into the specific interactions, such as the persistence of hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov For example, MD studies on related phenoxyphenyl derivatives have confirmed the stability of ligand-protein complexes and provided insights that correspond well with experimental findings. nih.govresearchgate.net This approach allows for a deeper understanding of the conformational changes and energy landscapes involved in the binding process.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of this compound at the atomic level. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. This information is crucial for understanding its stability, reactivity, and spectroscopic characteristics.

Key properties derived from DFT calculations include:

Optimized Molecular Geometry: Predicts the most stable 3D arrangement of atoms, bond lengths, and angles. nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: Investigates charge transfer and hyperconjugative interactions within the molecule, providing insight into intramolecular stability and bonding. nih.govnih.gov

By performing these calculations, researchers can predict how this compound will behave in different chemical environments and how it might interact with biological targets, guiding the design of more potent analogs. nih.gov

| Calculated Property | Significance in Research | Computational Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure for use in docking and MD simulations. | DFT (e.g., B3LYP/6-311G++(d,p)) nih.gov |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | DFT, Time-Dependent DFT (TD-DFT) researchgate.net |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.net | DFT |

| Natural Bond Orbital (NBO) Analysis | Reveals intramolecular charge transfer, delocalization, and hydrogen bond interactions. nih.govnih.gov | NBO analysis within DFT framework |

| Vibrational Frequencies | Predicts IR and Raman spectra to aid in experimental characterization. nih.gov | DFT |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Compound Prioritization (Focus on Methodologies and Predictive Modeling)

A significant hurdle in drug discovery is the high failure rate of compounds due to poor pharmacokinetic properties or unacceptable toxicity. In silico ADMET prediction models are crucial for prioritizing compounds like this compound early in the discovery pipeline, reducing the risk of late-stage attrition. nih.gov These predictive models use a compound's chemical structure to estimate its ADMET profile.

Methodologies for ADMET prediction are diverse and include:

Quantitative Structure-Property Relationship (QSPR) Models: These models are built on datasets of compounds with known experimental ADMET values. They use molecular descriptors (e.g., LogP, molecular weight, polar surface area) to create statistical models that can predict the properties of new, untested compounds.

Rule-Based Systems: These systems use established rules of thumb, such as Lipinski's Rule of Five and Veber's Rule, to quickly flag compounds that are likely to have poor oral bioavailability. nih.govresearchgate.net

Physicochemical Property Prediction: Programs calculate fundamental properties like solubility (LogS), lipophilicity (LogP), and pKa, which are critical determinants of a drug's absorption and distribution.

Metabolism and Toxicity Prediction: Sophisticated models predict interactions with cytochrome P450 enzymes (major sites of drug metabolism) and potential toxicities like hepatotoxicity or cardiotoxicity by identifying toxicophores (chemical substructures known to be associated with toxicity). jonuns.com

For this compound, these models can predict its likelihood of being orally bioavailable, its potential to cross the blood-brain barrier, its metabolic stability, and its potential toxic liabilities, providing a comprehensive risk assessment before committing to costly experimental studies. researchgate.net

| ADMET Parameter | Description | Common Predictive Modeling Approach |

|---|---|---|

| Aqueous Solubility (LogS) | Affects absorption and formulation. | QSPR models based on topological and electronic descriptors. |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut. | Classification models (e.g., Support Vector Machine, Decision Trees). nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Ability to cross into the central nervous system. | QSPR models using descriptors like polar surface area (PSA). |

| CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions. | Substructure pattern recognition and machine learning models. nih.gov |

| Hepatotoxicity | Potential to cause liver damage. | Models trained on known hepatotoxic compounds. jonuns.com |

| hERG Inhibition | Potential for cardiotoxicity. | Pharmacophore models and 3D-QSPR. |

Pharmacophore Modeling and Virtual Screening for Novel this compound Analogs

Pharmacophore modeling is a powerful technique used to identify novel compounds with the potential for similar biological activity. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. nih.gov

For this compound, a pharmacophore model can be generated in two primary ways:

Ligand-Based: If a set of active analogs is known, their common chemical features are aligned and abstracted to create a pharmacophore model.

Structure-Based: If the 3D structure of the biological target is known, the key interaction points between the target and the ligand can be identified to define the pharmacophore features.

Once a pharmacophore model is developed, it can be used as a 3D query to perform virtual screening on large chemical databases containing millions of compounds. nih.gov This process rapidly filters the database to identify molecules that match the pharmacophore's spatial and chemical requirements. These "hits" have a higher probability of being active and can be prioritized for further investigation through docking, MD simulations, and eventual experimental testing. This approach is highly effective for scaffold hopping—finding new core structures that retain the desired biological activity. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast and complex datasets to build predictive models of unprecedented accuracy. nih.gov In the research of this compound, AI/ML can be applied across the entire discovery pipeline.

Key applications include:

Predictive Modeling: ML algorithms, such as random forests, gradient boosting, and deep neural networks, can be trained on large datasets of chemical structures and their associated biological activities or properties (e.g., ADMET). nih.gov These models can then predict the activity and properties of novel analogs of this compound with high accuracy.

De Novo Drug Design: Generative AI models, like Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design entirely new molecules. youtube.com By learning from databases of known drugs and active compounds, these models can generate novel structures optimized for specific properties, such as high binding affinity for a target and a favorable ADMET profile.

Image Analysis and Target Identification: AI can analyze biological images (e.g., from high-content screening) to identify cellular changes in response to a compound. It can also mine literature and genomic data to identify and validate novel biological targets. youtube.com

The integration of AI/ML allows for a more automated and intelligent approach to drug design, enabling the exploration of a much larger chemical space and the generation of more promising lead candidates based on this compound. youtube.comyoutube.com

Advanced Analytical and Characterization Methodologies for 2 Hydroxy N 4 Phenoxyphenyl Acetamide in Research

Spectroscopic Techniques for Elucidating Complex Interactions and Purity in Research Samples

Spectroscopic methods are indispensable for determining the molecular structure and purity of synthesized compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure of a molecule. It relies on the magnetic properties of atomic nuclei. For 2-hydroxy-N-(4-phenoxyphenyl)acetamide, ¹H and ¹³C NMR would be the primary methods for structural confirmation.

In a typical ¹H NMR spectrum, the chemical shift (δ), multiplicity (e.g., singlet, doublet), and integration of each signal provide a map of the proton environments within the molecule. For instance, the protons on the aromatic rings would appear in the downfield region (typically 6.5-8.0 ppm), while the methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) group and the amide proton (-NH-) would have characteristic shifts. The presence of the hydroxyl (-OH) group would introduce an additional signal, the position of which can be sensitive to solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., aromatic, carbonyl, aliphatic).

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Acetamide Compounds

| Compound Name | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N-(4-methoxyphenyl)acetamide researchgate.netchemjournal.kz | - | Not specified | Not specified |

| N-(2-chloro-4-hydroxyphenyl)acetamide rsc.org | DMSO-d₆ | 9.79 (s, 1H), 9.32 (s, 1H), 7.29 (d, 1H), 6.84 (d, 1H), 6.70 (dd, 1H), 2.01 (s, 3H) | 168.49, 155.64, 128.57, 126.40, 115.53, 114.34, 22.98 |

| N-(4-hydroxy-2,5-dimethylphenyl)acetamide rsc.org | DMSO-d₆ | 9.05 (s, 1H), 9.04 (s, 1H), 6.91 (s, 1H), 6.58 (s, 1H), 2.04 (s, 3H), 2.03 (s, 3H), 1.97 (s, 3H) | 168.10, 152.89, 130.83, 128.28, 127.54, 120.96, 115.89, 23.02, 17.60, 15.61 |

This table presents data for analogs to illustrate the application of NMR spectroscopy.

In ligand-binding studies, NMR techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) can be employed. These methods can identify if a compound like this compound binds to a target protein and can map the parts of the molecule involved in the interaction, providing valuable insights for structure-based drug design.

Mass Spectrometry for Metabolite Identification in In Vitro Biotransformation Studies and Purity Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight of a synthesized compound and assessing its purity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₁₃NO₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.

In research, MS is also a key tool for studying the biotransformation of a compound. In vitro studies using liver microsomes or other enzyme preparations can simulate metabolic processes. The resulting mixture can be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites. For this compound, metabolic modifications could include further hydroxylation, glucuronidation, or sulfation. The mass difference between the parent compound and its metabolites helps in elucidating the metabolic pathways. For example, N-(4-phenoxyphenyl)acetamide is a known human metabolite of 4-phenoxyaniline (B93406). nih.gov

The fragmentation pattern of a molecule in the mass spectrometer (MS/MS or MSⁿ) provides structural information that can be used to identify unknown metabolites or to confirm the structure of the parent compound.

Table 2: Mass Spectrometry Data for Related Acetamide Compounds

| Compound Name | Ionization Mode | Precursor m/z | Key Fragment Ions (m/z) | Reference |

| N-(4-methoxyphenyl)acetamide | ESI-Positive | 166.0863 [M+H]⁺ | 124, 109, 92, 81 | nih.gov |

| N-(2-chloro-4-hydroxyphenyl)acetamide | ESI-Positive | 186.0316 [M+H]⁺ | Not specified | rsc.org |

This table presents data for analogs to illustrate the application of mass spectrometry.

Chromatographic Methods for Purity Assessment and Isolation of Analogs in Research Settings

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds in a research environment. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of a non-volatile compound like this compound.

A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. sielc.com The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound absorbs strongly. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. A purity level of >95% is generally required for research purposes.

In addition to purity analysis, preparative HPLC can be used to purify the synthesized compound or to isolate analogs and impurities for structural characterization.

Table 3: Example HPLC Method Parameters for a Related Compound

| Parameter | Value |

| Compound | Acetamide, N-(4-propoxyphenyl)- |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | Mass Spectrometry (MS) compatible (formic acid replaces phosphoric acid) |

| Application | Analytical and preparative separation |

This table illustrates typical HPLC conditions for a related acetamide compound, as specific methods for this compound are not documented. sielc.com

X-ray Crystallography for Ligand-Target Complex Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule in its solid state. To perform this analysis, a high-quality single crystal of the compound is required. The crystal diffracts X-rays in a specific pattern, which can be mathematically processed to generate a model of the electron density and, consequently, the atomic positions.

For this compound, a crystal structure would unambiguously confirm its molecular structure, including bond lengths, bond angles, and the conformation of the molecule. This technique is particularly powerful for determining the structure of a ligand bound to its biological target, such as an enzyme or receptor. nih.gov By co-crystallizing the protein with the compound, researchers can visualize the precise interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. nih.gov This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent or selective analogs. While no crystal structure for this compound is reported, data for analogs like 2-chloro-N-(4-hydroxyphenyl)acetamide illustrate the type of information obtained. nih.gov

Table 4: Crystallographic Data for an Analog Compound: 2-chloro-N-(4-hydroxyphenyl)acetamide

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈ClNO₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | nih.gov |

| Key Feature | The molecule is distorted from planarity with a twist angle of 23.5 (2)° between the hydroxybenzene and acetamide planes. | nih.gov |

This table presents crystallographic data for an analog to demonstrate the output of an X-ray crystallography study.

Biophysical Methods for Characterizing Binding Kinetics and Thermodynamics (e.g., ITC, SPR)

When investigating the interaction of a compound with a biological target, biophysical methods are employed to quantify the binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein. The resulting heat changes are measured, allowing for the determination of the binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the compound of interest is then flowed over the chip. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the real-time measurement of the association rate (kₐ) and dissociation rate (kₔ) of the interaction, from which the dissociation constant (Kₔ) can be calculated. nih.gov

Both ITC and SPR are powerful techniques for validating a compound as a binder to a specific target and for comparing the binding properties of different analogs in a structure-activity relationship (SAR) study.

Future Directions and Emerging Research Avenues for 2 Hydroxy N 4 Phenoxyphenyl Acetamide

Exploration of Underexplored Biological Targets for the 2-hydroxy-N-(4-phenoxyphenyl)acetamide Scaffold

The true potential of a chemical scaffold is often realized by screening it against a diverse array of biological targets. For the this compound framework, future research should extend beyond initial hypotheses to explore targets implicated in metabolic and inflammatory diseases.

Metabolic Enzymes: The 4-phenoxyphenyl moiety is a key structural feature in a class of novel inhibitors for Acetyl-CoA Carboxylase (ACC). nih.govnih.govsemanticscholar.orgtandfonline.com ACC is a critical enzyme in the synthesis of fatty acids, with two main isoforms: ACC1, which is cytosolic and involved in fatty acid synthesis, and ACC2, a mitochondrial isoform that regulates fatty acid oxidation. nih.govsemanticscholar.orgtandfonline.com Given that elevated fatty acid synthesis is a hallmark of many cancers, ACC1 has become an attractive therapeutic target. tandfonline.com Research on related 4-phenoxyphenyl isoxazoles has demonstrated potent inhibition of ACC1, leading to reduced levels of malonyl-CoA and anticancer activity. nih.govresearchgate.net Therefore, a primary future direction is the systematic evaluation of this compound and its analogs for inhibitory activity against both ACC1 and ACC2.

Inflammatory Pathway Modulators: The N-hydroxyphenyl acetamide (B32628) portion of the molecule suggests a strong potential for modulating inflammatory pathways. Close analogs have shown significant activity in this area. For instance, N-(2-hydroxy phenyl) acetamide has been identified as a suppressor of the RANK/RANKL pathway, which is a key contributor to inflammatory processes in arthritis. nih.gov This compound was also found to inhibit the expression of the immediate early gene c-fos, a marker for neuronal activity in response to noxious stimuli, in animal models of arthritis. nih.gov Furthermore, related derivatives are known to modulate Toll-like receptors (TLRs), which are central to the innate immune response. nih.gov Dysregulation of TLR signaling is linked to chronic inflammatory conditions. nih.gov Investigating the ability of this compound to modulate targets like TLRs, RANKL, and downstream signaling molecules such as c-fos and NF-κB could uncover novel anti-inflammatory applications. nih.gov

Integration of Advanced Predictive Modeling and Generative AI for De Novo Design of Novel Analogs

Computational methods are revolutionizing the design of new chemical entities. The this compound scaffold is an ideal candidate for the application of advanced predictive modeling and generative artificial intelligence (AI) to design novel analogs with optimized properties.

Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn from existing chemical data to generate entirely new molecular structures from scratch. nih.govsemanticscholar.org These de novo design methods can be tailored to create analogs of this compound that are optimized for specific objectives. For example, AI models could be trained to generate molecules that retain the core scaffold but possess enhanced binding affinity for a chosen target, such as ACC1, or improved physicochemical properties. This process allows for the exploration of a vast chemical space to identify novel compounds that might not be conceived through traditional medicinal chemistry approaches.

Furthermore, these models can be used for multi-objective optimization, simultaneously designing for high efficacy, low off-target activity, and favorable research characteristics. By combining generative algorithms with quantitative structure-activity relationship (QSAR) models, researchers can guide the design process toward compounds with a higher probability of success in subsequent experimental validation.

Development of Prodrug Strategies to Enhance Desired Research Profiles

A prodrug is a chemically modified, inactive form of a compound that, after administration, is metabolized into the active parent drug. This strategy can be employed to overcome undesirable properties of a research compound, such as poor solubility or limited membrane permeability. The structure of this compound, with its hydroxyl and secondary amide groups, offers clear opportunities for prodrug design.

For instance, the hydroxyl group can be esterified to create ester prodrugs. This modification typically increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. The specific ester chosen can be tailored to control the rate of hydrolysis back to the active hydroxy compound by plasma or intracellular esterases. Similarly, modifications to the amide group could be explored to fine-tune the compound's release profile and distribution characteristics. These strategies would be invaluable for improving the utility of this compound in various in vitro and in vivo research models.

Collaborative Research Initiatives and Open Science Approaches

The complexity and cost of modern chemical biology and drug discovery necessitate collaborative efforts. The future study of this compound and its analogs would be greatly accelerated by adopting open science principles. numberanalytics.com Open science is a movement aimed at making scientific research, including data, methods, and publications, openly accessible to all. numberanalytics.comunc.edu

This can be achieved through several mechanisms:

Public-Private Partnerships: Establishing consortiums that bring together academic labs, research institutes, and industry partners can pool resources, expertise, and chemical libraries. nih.govnih.gov

Open Data Repositories: Creating a dedicated portal for sharing all research outputs related to this scaffold would be transformative. This would include the chemical structures of all synthesized analogs, their biological screening data against various targets, and the protocols used to generate the data. unc.edu This transparency enhances reproducibility and allows researchers worldwide to build upon previous work without unnecessary duplication. numberanalytics.com

Crowdsourcing and Open Innovation: Challenges could be posed to the broader scientific community to suggest new biological targets or to analyze complex datasets, harnessing collective intelligence to solve research bottlenecks. nih.gov

Such an open approach fosters a more efficient and ethical research environment, increasing public trust and accelerating the pace of discovery. nih.govresearchgate.net

Application of Emerging Methodologies for Deeper Mechanistic Elucidation (e.g., single-cell technologies)

To fully understand the biological effects of this compound, it is crucial to move beyond bulk assays and employ technologies that offer higher resolution. Single-cell technologies, particularly single-cell RNA sequencing (scRNA-seq), are transforming drug discovery by providing an unprecedented view of cellular heterogeneity and responses to chemical perturbations. nih.govdntb.gov.ua

Applying scRNA-seq can elucidate the mechanism of action of this compound in several ways:

Identifying Cell-Type Specific Effects: In a mixed population of cells, such as in a tissue sample or a co-culture model, scRNA-seq can reveal which specific cell types are most affected by the compound. nih.govfrontiersin.org

Uncovering Novel Mechanisms and Off-Target Effects: By analyzing the full transcriptome of thousands of individual cells, researchers can build a comprehensive picture of the downstream signaling pathways modulated by the compound. nih.govresearchgate.net This can confirm on-target activity and simultaneously reveal unexpected off-target effects that would be missed by conventional methods.

Elucidating Drug Resistance: This technology can be used to study why some cells in a population are resistant to a compound's effects, providing critical insights for developing more robust chemical probes or therapeutics. frontiersin.orgnih.gov

By treating relevant cell models (e.g., cancer cell lines or immune cells) with this compound and analyzing the response with scRNA-seq, researchers can gain a deep and unbiased understanding of its biological function at the cellular level. dntb.gov.uaresearchgate.net

Q & A

Q. What are the key synthetic routes and reaction conditions for 2-hydroxy-N-(4-phenoxyphenyl)acetamide?

- Methodological Answer : The synthesis typically involves two main steps:

Acetylation : Reacting 4-phenoxyaniline with acetic anhydride to form N-(4-phenoxyphenyl)acetamide.

Hydroxylation : Introducing the hydroxy group via oximation using hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate) .

- Critical Parameters :

- Temperature : Maintain 60–80°C during acetylation to prevent side reactions.

- Solvent : Use ethanol or methanol for hydroxylation to enhance solubility.

- Catalysts : Sodium acetate acts as a base to deprotonate hydroxylamine.

- Table 1 : Common Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acetylation | Acetic anhydride | Toluene | 80°C | 75–85 |

| Hydroxylation | NH₂OH·HCl, NaOAc | Ethanol | 60°C | 60–70 |

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and acetamide NH (δ 8.1–8.3 ppm).

- ¹³C NMR : Confirm carbonyl (C=O) at ~168 ppm and hydroxyl (C-OH) at ~70 ppm .

- IR Spectroscopy : Detect O-H stretching (3200–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peak [M+H]⁺ at m/z 258 (calculated for C₁₄H₁₃NO₃) .

Q. What safety precautions are required during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (OSHA standards) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .

- Catalyst Optimization : Evaluate alternatives to NaOAc, such as pyridine, to reduce side-product formation .

- Kinetic Studies : Use TLC or HPLC to monitor reaction progress and terminate at optimal conversion .

- Case Study : A 20% yield increase was achieved by switching from ethanol to DMF in hydroxylation .

Q. How can contradictory data in biological activity assays be resolved?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations to account for variability .

- Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

- Mechanistic Studies : Use molecular docking to assess binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What chemical transformations are feasible for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Oxidation : React with H₂O₂/KMnO₄ to form nitro derivatives (e.g., nitroso intermediates) .

- Reduction : Use NaBH₄ to reduce acetamide to amine derivatives .

- Substitution : Replace the hydroxyl group with halides (e.g., Cl using SOCl₂) to enhance lipophilicity .

- Table 2 : Reactivity Summary

| Reaction | Reagents | Major Product | Application in SAR |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Nitroso derivatives | Enhance metabolic stability |

| Reduction | NaBH₄ | Amine analogs | Improve solubility |

| Substitution | SOCl₂, PCl₃ | Chlorinated derivatives | Increase bioavailability |

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Determine bond lengths/angles (e.g., C=O at 1.22 Å, confirming resonance stabilization) .

- Hydrogen Bonding Analysis : Identify intramolecular interactions (e.g., C-H⋯O) that stabilize the planar acetamide moiety .

- Case Study : Crystallography revealed a 120° dihedral angle between phenoxy and acetamide groups, influencing bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.